molecular formula C18H19N5O2 B2590701 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- CAS No. 309735-28-2

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-

Cat. No. B2590701
M. Wt: 337.383
InChI Key: XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a significant area of research due to their potential biological activities. A study by Su et al. (2021) involved the synthesis of 28 compounds containing alkyl and aryl groups, identifying four with better inhibitory activity against phosphodiesterase-5 (PDE-5), suggesting their use in developing new inhibitors (Su et al., 2021). Another research by El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, finding compounds with significant antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017).

Biological Activities

Antimicrobial Activity : El-sayed et al. (2017) demonstrated that certain synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited moderate to outstanding antimicrobial activity, with one compound showing superior activity compared to ampicillin and gentamicin (El-sayed et al., 2017).

Anticancer and Anti-inflammatory Properties : Compounds derived from pyrazolo[3,4-d]pyrimidin-4-one have shown potential as anticancer and anti-inflammatory agents. A study highlighted the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antiviral and Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their antiviral activity and adenosine receptor affinity. Chern et al. (2004) found that derivatives of this class specifically inhibited human enteroviruses, such as coxsackieviruses, at nanomolar concentrations, highlighting their specificity and potential as antiviral agents (Chern et al., 2004).

properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-

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